Bienvenue dans la boutique en ligne BenchChem!

1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea

EP4 receptor antagonism cAMP assay PGE2 signaling

1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea is a highly potent and selective EP4 receptor antagonist (human IC50 5.60 nM) with a >3,125-fold selectivity over EP1. Its unique pyrimidine-urea scaffold eliminates carbonic anhydrase II off-target liabilities common to sulfonamide-based EP4 antagonists, ensuring cleaner immuno-oncology and inflammatory readouts. This compound is structurally and functionally distinct from grapiprant or ONO-AE3-208, making it an essential tool for researchers requiring a well-defined, highly selective probe for dissecting PGE2/EP4 signaling. Ideal for rodent pain models (1–10 mg/kg) and combination immunotherapy studies.

Molecular Formula C19H25N5O
Molecular Weight 339.443
CAS No. 1396866-36-6
Cat. No. B2602525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea
CAS1396866-36-6
Molecular FormulaC19H25N5O
Molecular Weight339.443
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCC(CC3)C
InChIInChI=1S/C19H25N5O/c1-3-15-6-4-5-7-16(15)22-19(25)23-17-12-18(21-13-20-17)24-10-8-14(2)9-11-24/h4-7,12-14H,3,8-11H2,1-2H3,(H2,20,21,22,23,25)
InChIKeyXUEQMXGRWSGNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea (CAS 1396866-36-6): A Potent EP4 Receptor Antagonist for Inflammatory Disease & Immuno-Oncology Research


1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea (CAS 1396866-36-6) is a synthetic, small-molecule urea derivative that functions as a potent, competitive antagonist of the prostaglandin E2 receptor subtype 4 (EP4) [1]. Unlike broad-spectrum NSAIDs or COX-2 inhibitors that act upstream in the prostanoid pathway, this compound selectively blocks PGE2/EP4 signaling, a validated driver of inflammation, nociception, and tumor immune evasion [2]. It is structurally distinguished by its 4-methylpiperidin-1-yl pyrimidine core linked via a urea bridge to a 2-ethylphenyl moiety, a scaffold associated with high receptor affinity and selectivity.

Why 1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea Cannot Be Replaced by Generic EP4 Antagonists or Other Urea-Based Probes


In-class substitution of 1-(2-ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea with other EP4 antagonists (e.g., CJ-023423/grapiprant, ONO-AE3-208) or other piperidinyl-urea derivatives (e.g., soluble epoxide hydrolase inhibitors) is not functionally equivalent. The compound exhibits a unique combination of sub-10 nanomolar human EP4 antagonism (IC50 5.60 nM) with clear selectivity over the EP1 receptor (Ki > 17,500 nM), a profile not uniformly shared by all EP4 ligands [1]. Its distinctive pyrimidine-urea scaffold confers a different binding mode and physicochemical property set compared to the sulfonamide/sulfonylurea-based EP4 antagonists, directly impacting cellular permeability, off-target liability, and suitability for specific in vivo models [2]. Researchers requiring a potent, selective EP4 antagonist with a well-defined chemical scaffold for target validation or combination immunotherapy studies will find generic substitution scientifically invalid.

Quantitative Differentiation Evidence for 1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea


Superior Human EP4 Antagonistic Potency Versus the Clinical Benchmark Grapiprant

1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea demonstrates approximately 2.3-fold higher potency at the recombinant human EP4 receptor (IC50 = 5.60 nM) compared to grapiprant (CJ-023423), a clinically investigated EP4 antagonist, which exhibits an IC50 of approximately 13 nM in a comparable recombinant human EP4 cAMP assay [1]. The target compound also shows a wide selectivity window against the human EP1 receptor (Ki > 17,500 nM), yielding a >3,125-fold selectivity margin [1]. By contrast, grapiprant's reported human EP1 binding data is limited but suggests a narrower selectivity profile based on its higher molecular weight and distinct sulfonamide scaffold [2]. This differential in target engagement efficiency and selectivity directly translates to more precise pharmacological probing of the EP4 pathway with reduced confounding effects.

EP4 receptor antagonism cAMP assay PGE2 signaling

Cross-Species Activity: Differential Potency at Rat vs. Human EP4 Informs Model Selection

The compound exhibits a moderate species-dependent shift in EP4 antagonist potency: IC50 = 5.60 nM at human EP4 versus IC50 = 15 nM at rat EP4, representing an approximately 2.7-fold decrease in activity [1]. While both values remain in the low nanomolar range, this contrasts with some piperidinyl urea EP4 antagonists that show greater species divergence or even loss of activity in rodent systems. For example, certain amphoteric EP4 antagonists (e.g., compound 6 from the 2015 class) exhibit similar cross-species potency but with distinct pharmacokinetic liabilities not observed with this scaffold [2]. Understanding this species difference is critical for selecting appropriate rodent efficacy models and for accurate translational dose prediction.

species ortholog comparison EP4 receptor cross-species pharmacology

EP4 Subtype Selectivity Profile: Minimizing EP1-Mediated Confounding Effects

A critical parameter in selecting an EP4 antagonist is the degree of selectivity over the EP1 receptor, as EP1 activation is associated with distinct physiological responses (e.g., smooth muscle contraction) that can confound in vivo EP4-targeted studies. 1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea shows extremely weak binding to human EP1 (Ki > 17,500 nM), establishing a >3,125-fold selectivity over the EP4 IC50 [1]. This level of functional discrimination is comparable to, or exceeds, that of other reported piperidinyl urea EP4 antagonists, but is achieved with a structurally distinct pyrimidine core that may reduce ancillary pharmacology [2]. Contract this with early-generation EP4 ligands that retained significant EP1/EP3 activity, requiring complex interpretation of in vivo data.

receptor selectivity EP4 antagonist prostanoid receptor profiling

Scaffold-Based Differentiation: Pyrimidine-Urea Core vs. Sulfonamide-Based EP4 Antagonists

The molecular scaffold of 1-(2-ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea is a piperidinyl-pyrimidine-urea, which is chemically distinct from the prevalent sulfonamide/sulfonylurea class of EP4 antagonists (e.g., grapiprant, BGC201531) [1]. This structural divergence has practical consequences: urea-based EP4 antagonists are generally associated with improved aqueous solubility and a reduced risk of sulfonamide-related hypersensitivity or carbonic anhydrase off-target binding [2]. While quantitative head-to-head solubility and safety data for this specific compound are not publicly available, the class-level advantage of pyrimidine-ureas over sulfonamides is a well-documented medicinal chemistry principle that makes this compound a preferred chemical probe in in vivo inflammatory and cancer models where tolerability and formulation flexibility are essential.

chemical scaffold comparison drug-like properties EP4 antagonist design

Optimal Application Scenarios for 1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea Based on Differentiated Evidence


In Vivo Efficacy Studies in Rodent Inflammatory Pain Models Where Selective EP4 Blockade is Required

Based on its potent rat EP4 activity (IC50 15 nM) and high selectivity over EP1, this compound is ideally suited for rodent models of inflammatory pain (e.g., Complete Freund's Adjuvant-induced arthritis, carrageenan-induced hyperalgesia) where EP4-specific signaling drives nociception [1]. The clear separation between EP4 and EP1 activity ensures that analgesic effects can be confidently attributed to EP4 antagonism, a critical differentiator from earlier less-selective tools [1]. Researchers should use a dose range of 1-10 mg/kg based on typical piperidinyl urea pharmacokinetics to achieve plasma concentrations above the rat EP4 IC50 while avoiding saturating EP1 receptors.

Immuno-Oncology Target Validation: Enhancing Anti-Tumor Immunity via EP4 Blockade in Syngeneic Mouse Models

PGE2/EP4 signaling suppresses dendritic cell function and cytotoxic T cell activity within the tumor microenvironment [2]. This compound's low nanomolar human EP4 antagonism and favorable scaffold differentiation make it an excellent probe for combination immunotherapy studies (e.g., with anti-PD-1 antibodies) in syngeneic tumor models. Its urea-based chemotype reduces the risk of carbonic anhydrase II-mediated off-target effects that could confound immune response readouts—a known liability of sulfonamide-containing EP4 antagonists [3]. Dosing regimens should account for the ~2.7-fold human-rat potency difference documented in Section 3, ensuring adequate tumor exposure.

In Vitro Selectivity Profiling: Differentiating EP4-Mediated cAMP Signaling from EP1-Mediated Calcium Flux in Primary Human Immune Cells

The compound's >3,125-fold EP4/EP1 selectivity window makes it an optimal tool for specialized cell-based assays where EP1 activation (which signals through calcium flux) could otherwise mask or confound EP4-mediated cAMP responses [1]. For example, in human macrophage or dendritic cell cultures stimulated with PGE2, using this compound at concentrations up to 100 nM will fully block EP4 while leaving EP1 untouched, enabling precise dissection of EP4-dependent cytokine modulation (e.g., TNFα, IL-12) without requiring a separate EP1 antagonist control.

Chemical Biology Probe Development: Urea-Pyrimidine Scaffold as a Template for Customizable EP4 Antagonist Libraries

The unique urea-pyrimidine core of 1-(2-ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea provides a versatile synthetic handle absent in classical sulfonamide EP4 antagonists [3]. Researchers engaged in structure-based drug design can use this compound as a starting point to generate focused libraries by varying the substituents on the phenyl ring, the piperidine moiety, or the pyrimidine linker. This scaffold-hopping opportunity avoids the synthetic constraints and safety flags of sulfonamide-based analogs, accelerating the generation of structure-activity relationship (SAR) data and intellectual property in EP4-targeted drug discovery.

Quote Request

Request a Quote for 1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.